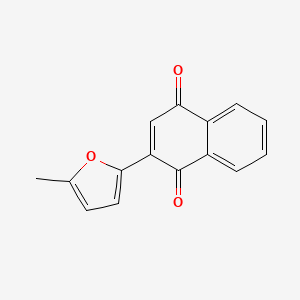
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of 1,4-naphthoquinones. These compounds are characterized by a quinone ring annulated with an aromatic ring. The presence of a methylfuran group at the 2-position of the naphthalene ring adds unique properties to this compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with 1,4-naphthoquinone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Techniques such as crystallization, distillation, and column chromatography are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone ring can be oxidized to form different derivatives.
Reduction: Reduction of the quinone ring leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted quinones, and other functionalized naphthoquinones .
Wissenschaftliche Forschungsanwendungen
2-(5-Methylfuran-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound also interacts with various enzymes and proteins, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Naphthochinon: Die Stammverbindung, bekannt für ihre Redoxeigenschaften und biologischen Aktivitäten.
Lawsone: Ein Hydroxyderivat, das in der traditionellen Medizin und als Farbstoff verwendet wird.
Juglon: Ein weiteres Hydroxyderivat mit antimikrobiellen und krebshemmenden Eigenschaften.
Einzigartigkeit
2-(5-Methylfuran-2-yl)naphthalen-1,4-dion ist durch das Vorhandensein der Methylfurangruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
75689-18-8 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-(5-methylfuran-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-9-6-7-14(18-9)12-8-13(16)10-4-2-3-5-11(10)15(12)17/h2-8H,1H3 |
InChI-Schlüssel |
VGONAXFBLQJUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)
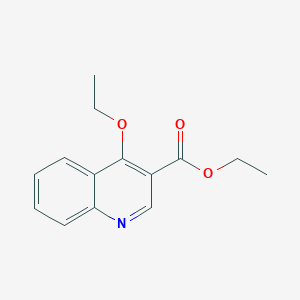


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
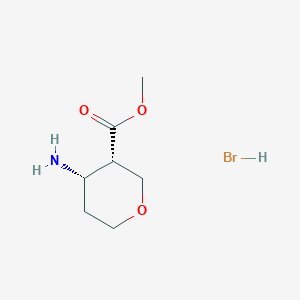
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)


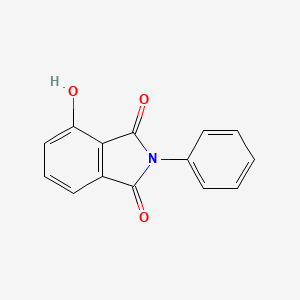

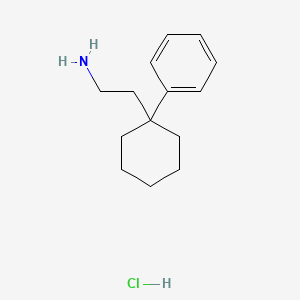
![Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11869199.png)

